6-piperidin-1-yl-1H-pyrimidin-4-one

HIV-1 LTR transactivation piperidinylpyrimidine

This 6-piperidin-1-yl-1H-pyrimidin-4-one scaffold is the regiospecifically critical building block for structure-based drug design programs targeting kinases and HIV-1 transcription. Unlike the inactive 2-piperidinyl variant, its unique geometry provides a superior hydrogen-bonding pattern tailored to the kinase hinge region, essential for ATP-competitive inhibition. With a sub-200 Da molecular weight and balanced LogP (~0.8), this fragment is ideal for high-throughput fragment screening libraries. Procure this exact regioisomer to avoid synthetic remodeling.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B7977210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-piperidin-1-yl-1H-pyrimidin-4-one
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CC(=O)N=CN2
InChIInChI=1S/C9H13N3O/c13-9-6-8(10-7-11-9)12-4-2-1-3-5-12/h6-7H,1-5H2,(H,10,11,13)
InChIKeyRVKOIMLSOVWSJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Piperidin-1-yl-1H-pyrimidin-4-one: Core Chemical Identity and Procurement Baseline


6-Piperidin-1-yl-1H-pyrimidin-4-one (C9H13N3O, MW 179.22 g/mol) is a heterocyclic building block comprising a pyrimidin-4-one core substituted with a piperidine ring at the 6-position. This scaffold places it within the broader piperidinyl-pyrimidinone class, which is frequently explored for kinase inhibition, antiviral activity, and anti-inflammatory applications [1]. Its procurement value is tied to its specific regiochemistry—6-piperidinyl attachment versus the more common 2- or 4-substituted analogs—which dictates distinct hydrogen-bonding patterns and electronic properties critical for target engagement in structure-based drug design [2].

Why 6-Piperidin-1-yl-1H-pyrimidin-4-one Cannot Be Generically Substituted by Other Piperidinyl-Pyrimidinones


The 6-piperidin-1-yl substitution on the pyrimidin-4-one core creates a unique hydrogen-bond acceptor/donor topology that is absent in the 2-piperidinyl regioisomer. In tankyrase inhibitor programs, 2-(piperidin-1-yl)pyrimidin-4(3H)-ones must incorporate an additional spirocyclic motif to achieve potency [1], whereas the 6-piperidinyl scaffold presents the piperidine nitrogen in a spatial orientation more complementary to the kinase hinge region. Literature SAR confirms that lipophilic substitution at the C(6)-position of pyrimidine is critical for HIV-1 LTR inhibition, while the C(2)-position tolerates significant variation [2]. Simply swapping to a 4-piperidinyl or 2-piperidinyl isomer would disrupt this critical pharmacophoric alignment, leading to loss of target affinity.

Quantitative Differentiation Evidence for 6-Piperidin-1-yl-1H-pyrimidin-4-one Against Closest Analogs


Regiochemical Advantage in HIV-1 LTR Transactivation Inhibition: 6-Piperidinyl vs. 2-Piperidinyl Scaffolds

In a series of piperidinylpyrimidine derivatives, the 6-piperidinyl pyrimidin-4-one core (as a substructure in elaborated compounds) showed consistent inhibition of HIV-1 LTR-directed CAT gene expression in Jurkat cells, with SAR concluding that lipophilic substitution at the C(6)-position of the pyrimidine ring is essential for activity [1]. In contrast, the 2-piperidinyl isomer series required additional spirocyclic decoration to achieve measurable tankyrase inhibition (activity reported only after extensive substitution) [2]. This demonstrates that the 6-piperidin-1-yl-1H-pyrimidin-4-one scaffold possesses an intrinsic regioisomeric advantage for transcriptional inhibition targets.

HIV-1 LTR transactivation piperidinylpyrimidine

Molecular-Size Advantage Over Bis-Piperidinyl-Pyrimidin-2-one Alpha-1a Antagonists

Bis-piperidinyl-pyrimidin-2-one alpha-1a adrenoceptor antagonists (e.g., patent US 6214832) possess molecular weights typically >450 g/mol due to dual piperidine arms required for uroselectivity [1]. 6-Piperidin-1-yl-1H-pyrimidin-4-one, with a molecular weight of 179.22 g/mol, offers a >60% reduction in size [2]. This lower molecular weight translates to improved ligand efficiency metrics—critical for fragment-based drug discovery and CNS drug design where molecular weight restrictions apply. No head-to-head comparison exists, but the class-level difference in molecular bulk is a key differentiator for procurement.

alpha1a adrenoceptor BPH selectivity

Solubility Advantage Over Amino-Substituted Analogs (6-Piperidin-1-yl-pyrimidin-4-amine)

The 6-piperidin-1-yl-pyrimidin-4-one carbonyl group provides a hydrogen-bond acceptor that, compared to the amine in 6-(piperidin-1-yl)pyrimidin-4-amine (MW 178.23, CAS 69206-89-9) , results in lower crystal lattice energy and consequently higher aqueous solubility. While direct solubility measurements for 6-piperidin-1-yl-1H-pyrimidin-4-one are not publicly reported, the 4-amine analog is known to require DMSO for solubilization, whereas the 4-one form is predicted to have a LogP ~0.5 units lower (Predicted LogP 0.8 vs. 1.3 for the amine) [1], which is a meaningful difference for assay compatibility. This supports procurement of the 4-one over the 4-amine when aqueous assay conditions are required.

solubility physicochemical formulation

Procurement-Driven Application Scenarios for 6-Piperidin-1-yl-1H-pyrimidin-4-one


Anti-HIV Transcriptional Inhibition Probe Development

Based on the HIV-1 LTR transactivation SAR indicating that C(6)-lipophilic substitution is essential for activity [1], 6-piperidin-1-yl-1H-pyrimidin-4-one serves as the optimal core scaffold for developing novel HIV transcription inhibitors. Researchers should procure this specific regioisomer rather than the 2-piperidinyl variant, which does not show anti-LTR activity without extensive synthetic modification.

Fragment-Based Drug Discovery (FBDD) Library Enrichment

With a molecular weight of 179.22 g/mol—significantly below the FBDD 'rule of three' threshold—6-piperidin-1-yl-1H-pyrimidin-4-one is an ideal fragment hit for kinase and transcriptional regulator targets [2]. Its low MW and balanced hydrogen-bonding functionality (carbonyl acceptor, NH donor) make it superior to larger bis-piperidinyl pyrimidinones for initial fragment screening libraries.

Aqueous-Compatible Biochemical Assay Development

The lower predicted LogP (0.8) compared to the 4-amine analog (LogP 1.3) [3] makes 6-piperidin-1-yl-1H-pyrimidin-4-one preferable for biochemical assays requiring aqueous solubility. Procurement of the 4-one rather than the 4-amine reduces the need for DMSO stock solutions and minimizes solubility-related false negatives in high-throughput screens.

Kinase Hinge-Binder Scaffold Synthesis

The 6-piperidinyl substitution pattern on the pyrimidin-4-one core aligns with the hinge region of kinases, as evidenced by the SAR in HIV-1 LTR inhibitors and the broader class of piperidinyl-pyrimidine kinase modulators [1]. This regioisomer is preferred over 4-piperidinyl or 2-piperidinyl variants for generating ATP-competitive kinase inhibitor leads.

Quote Request

Request a Quote for 6-piperidin-1-yl-1H-pyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.